molecular formula C19H17N3O4 B2776870 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034314-67-3

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea

Katalognummer: B2776870
CAS-Nummer: 2034314-67-3
Molekulargewicht: 351.362
InChI-Schlüssel: ZQBVOBIEVDTQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a benzo[1,3]dioxole moiety, a pharmacophore observed in compounds with documented bioactivity, including inhibitors of serine proteases like plasma kallikrein . The molecular architecture is further characterized by a furan-substituted pyridine group, a heterocyclic system frequently employed to modulate properties such as solubility and binding affinity. This specific combination of structural motifs makes the compound a valuable chemical tool for probing novel biological targets and screening against disease-associated pathways. While direct pharmacological data for this specific urea derivative may be limited, inferences can be drawn from its core components. The presence of the benzodioxole and heteroaromatic systems suggests potential for investigation in areas such as protease inhibition or kinase modulation, given that related aryl and heteroaryl structures are common in active pharmaceutical ingredients . Researchers can utilize this compound as a key intermediate or as a core scaffold for the design and synthesis of novel bioactive molecules, particularly in developing inhibitors for enzymatic targets. This product is provided for research purposes exclusively. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handling should be performed by qualified laboratory professionals in accordance with all applicable safety regulations.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-19(21-9-13-4-6-17-18(8-13)26-12-25-17)22-11-14-3-5-15(20-10-14)16-2-1-7-24-16/h1-8,10H,9,11-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBVOBIEVDTQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is C19H17N3O4C_{19}H_{17}N_{3}O_{4}, and it has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety coupled with a furan-pyridine component, which are known to influence its biological interactions. The unique combination of these structural elements suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Characteristic Details
Molecular Formula C₁₉H₁₇N₃O₄
Molecular Weight 351.362 g/mol
CAS Number 2034314-67-3

Anticancer Activity

Research indicates that the compound may exhibit significant anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results demonstrated that the compound could induce apoptosis and inhibit cell proliferation through mechanisms such as:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
  • Cell Cycle Arrest : It has been shown to affect cell cycle progression, leading to increased apoptosis rates.
  • Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2, which are pivotal in regulating apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.

Comparative Studies

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Activity Profile
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyDifferent anticancer activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ureaContains thiophene instead of furanMay exhibit distinct pharmacological properties

These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.

Q & A

Q. Designing structure-activity relationship (SAR) studies for analogs :

  • Scaffold modifications :
  • Replace benzodioxole with other bicyclic systems (e.g., indole) to assess steric effects.
  • Vary urea substituents (e.g., alkyl vs. aryl) to probe hydrogen-bonding requirements.
  • Assay selection :
  • Enzymatic assays (e.g., fluorescence polarization) for direct target engagement.
  • Cell viability assays (MTT/XTT) for cytotoxicity profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.